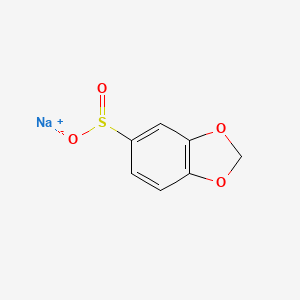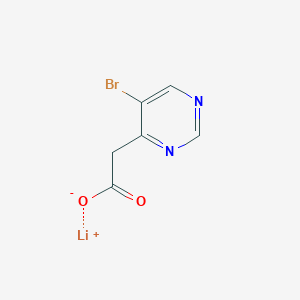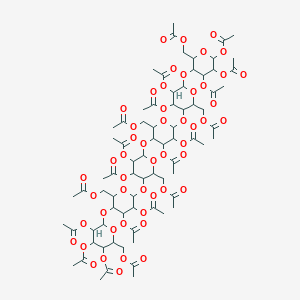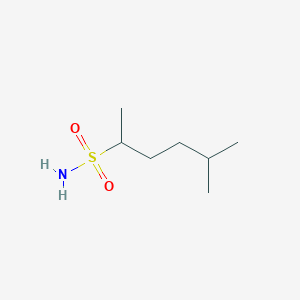
Sodium 2H-1,3-benzodioxole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2H-1,3-benzodioxole-5-sulfinate: is a chemical compound with the molecular formula C₇H₅NaO₄S . It is a sodium salt of 2H-1,3-benzodioxole-5-sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2H-1,3-benzodioxole-5-sulfinate typically involves the sulfonation of 2H-1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure the formation of the sulfinic acid derivative, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2H-1,3-benzodioxole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Sodium 2H-1,3-benzodioxole-5-sulfinate is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine: While not commonly used directly in medicine, its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2H-1,3-benzodioxole-5-sulfinate involves its interaction with various molecular targets, including enzymes and receptors. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The benzodioxole moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
- Sodium 2H-1,3-benzodioxole-5-sulfonate
- Sodium 2H-1,3-benzodioxole-5-sulfinate
Uniqueness: this compound is unique due to its specific sulfinic acid group, which imparts distinct reactivity compared to sulfonic acid derivatives. This makes it valuable in specific synthetic and research applications where selective reactivity is required.
Properties
Molecular Formula |
C7H5NaO4S |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
sodium;1,3-benzodioxole-5-sulfinate |
InChI |
InChI=1S/C7H6O4S.Na/c8-12(9)5-1-2-6-7(3-5)11-4-10-6;/h1-3H,4H2,(H,8,9);/q;+1/p-1 |
InChI Key |
XFZNCFPAQMJVPD-UHFFFAOYSA-M |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)

![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)


![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)




